3,3-Dimethylindolin-4-amine is an organic compound classified as an indoline derivative. It possesses a molecular formula of and a molecular weight of approximately 160.216 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry due to its structural features that may influence biological activity.
3,3-Dimethylindolin-4-amine is categorized under amines and indoles, which are significant in organic chemistry and pharmacology. The compound can be synthesized through various methods, and it has been referenced in multiple chemical databases, including PubChem and ChemSpider.
The synthesis of 3,3-Dimethylindolin-4-amine can be achieved through several approaches:
The molecular structure of 3,3-Dimethylindolin-4-amine features a bicyclic framework characteristic of indoles, with two methyl groups attached at the 3-position. The structural representation can be summarized as follows:
This structure contributes to its chemical reactivity and potential interactions with biological targets.
3,3-Dimethylindolin-4-amine can participate in various chemical reactions typical for amines and indoles:
Further research is needed to elucidate specific pathways and interactions involving this compound.
The physical properties of 3,3-Dimethylindolin-4-amine include:
Chemical properties include its basicity due to the presence of the amine group, making it reactive towards acids and electrophiles. Its solubility characteristics may vary based on solvent polarity.
3,3-Dimethylindolin-4-amine has potential applications in:
The 3,3-dimethyl substitution imposes conformational constraints that stabilize bioactive orientations upon FPR2 binding. Molecular docking studies reveal that the dimethyl groups occupy a hydrophobic subpocket in FPR2's ligand-binding domain (Leu¹⁰⁵, Val¹⁰⁹), while the indoline nitrogen forms a hydrogen bond with Thr¹⁹⁹. This binding mode differs markedly from peptide-based FPR2 agonists like Annexin A1, which interact with extracellular loops [7] [9].
Structure-activity relationship (SAR) analyses demonstrate that:
Table 1: SAR of 3,3-Dimethylindolin-4-amine Derivatives as FPR2 Agonists
Derivative | FPR2 EC₅₀ (nM) | FPR1 Selectivity Index | β-Arrestin Recruitment |
---|---|---|---|
Parent compound | 210 ± 15 | 1.0 | Minimal |
N¹-Methyl | 85 ± 6 | 3.2 | Moderate |
4-(3-Ureidopropanamido) | 12 ± 2 | >100 | Low |
5-OMe-4-(ureido) | 18 ± 3 | 87 | Undetectable |
The ureidopropanamide-derivatized analogs exhibit functional selectivity for ERK1/2 phosphorylation and Ca²⁺ flux over β-arrestin pathways—a bias associated with pro-resolving activity without chemotactic side effects [7]. This contrasts with peptide agonists like WKYMVm that activate all downstream pathways indiscriminately.
FPR2 (ALX in humans) is a GPCR that transduces pro-resolving signals upon binding specialized pro-resolving mediators (SPMs) like Lipoxin A₄ (LXA₄), Resolvin D1 (RvD1), and Annexin A1. Unlike typical anti-inflammatory targets that suppress immune activation, FPR2 orchestrates active resolution through:
Table 2: FPR2-Activating Ligands and Their Resolution Functions
Ligand Class | Representative | Key Resolution Function | Therapeutic Implication |
---|---|---|---|
SPMs | LXA₄, RvD1 | Neutrophil clearance, tissue repair | Chronic inflammation suppression |
Peptide agonists | Annexin A1 | Inhibition of leukocyte adhesion | Acute inflammation control |
Small-molecule agonists | Quinoline derivatives | Biased signaling (Ca²⁺ flux without chemotaxis) | Neuroinflammation targeting |
SPM binding induces FPR2 coupling to Gαᵢ proteins, activating intracellular effectors including PLC-β (→ Ca²⁺ release), PI3Kγ (→ Akt phosphorylation), and MAPK cascades. Crucially, FPR2 activation in microglia shifts them from pro-inflammatory M1 to pro-resolving M2 phenotypes—a transition disrupted in Alzheimer’s disease (AD) and Parkinson’s disease (PD) [3] [8]. The 3,3-dimethylindolin-4-amine core provides a stable scaffold to mimic SPM signaling without metabolic instability issues inherent to lipid mediators.
Neuroinflammation in neurodegenerative diseases involves maladaptive crosstalk between microglia, astrocytes, and peripheral immune cells. Key targetable pathways include:
In AD models, FPR2 dysfunction correlates with impaired Aβ clearance and tau hyperphosphorylation. FPR2⁺/⁻ mice show 70% greater Aβ deposition than wild-type, confirming the receptor’s homeostatic role. Notably, 3,3-dimethylindolin-4-amine-based ureidopropanamides rescue microglial phagocytosis in LPS-challenged primary glia, reducing IL-1β by 85% while increasing TGF-β1 by 2.3-fold [1] [8].
Derivatization of 3,3-dimethylindolin-4-amine at C4 with ureidopropanamide chains generates FPR2-selective agonists that mimic SPM actions. The optimal linker is -CH₂CH₂C(O)NHCH₂CH₂- , which:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7